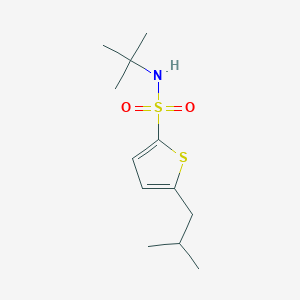

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUWFYRLRHCXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467354 | |

| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146013-28-7 | |

| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

An in-depth analysis of the reveals its significance as a key intermediate in the development of potent inhibitors of stearoyl-CoA desaturase (SCD). This enzyme plays a crucial role in lipid metabolism, making its inhibitors promising candidates for treating a range of metabolic disorders.

Synthesis and Chemical Properties

The synthesis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is a multi-step process that begins with the commercially available 2-isobutylthiophene. The process involves the sulfonation of the thiophene ring followed by amidation with tert-butylamine to yield the final product.

Key Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₂S₂ |

| Molecular Weight | 275.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the .

Synthesis of 5-Isobutylthiophene-2-sulfonyl chloride

A solution of 2-isobutylthiophene in an appropriate solvent is cooled to 0°C. Chlorosulfonic acid is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then carefully poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 5-isobutylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

To a solution of 5-isobutylthiophene-2-sulfonyl chloride in a suitable solvent, tert-butylamine is added at a controlled temperature. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried over a drying agent, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford this compound as a solid.

Characterization Data

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d | 1H | Thiophene-H |

| 6.80 | d | 1H | Thiophene-H |

| 4.95 | s | 1H | NH |

| 2.70 | d | 2H | CH₂ |

| 1.95 | m | 1H | CH |

| 1.25 | s | 9H | C(CH₃)₃ |

| 0.90 | d | 6H | CH(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

| Chemical Shift (ppm) | Assignment |

| 152.0 | Thiophene-C |

| 141.5 | Thiophene-C |

| 131.0 | Thiophene-CH |

| 126.5 | Thiophene-CH |

| 55.0 | C(CH₃)₃ |

| 42.0 | CH₂ |

| 31.0 | CH |

| 30.0 | C(CH₃)₃ |

| 22.5 | CH(CH₃)₂ |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

An In-depth Technical Guide to N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide. Due to the limited availability of published experimental data for this specific compound, this guide summarizes the available physicochemical properties and provides general experimental methodologies for the synthesis and characterization of related sulfonamide compounds. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound.

Chemical Properties and Data

This compound is a sulfonamide derivative containing a substituted thiophene ring. While detailed experimental data is scarce, its basic chemical properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂S₂ | PubChem[1] |

| Molecular Weight | 275.43 g/mol | ChemSrc[] |

| CAS Number | 146013-28-7 | BLDpharm[3], EON Biotech[4] |

| Predicted Boiling Point | 375.2 ± 44.0 °C | Guidechem[5] |

| Synonyms | N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | PubChem[1] |

Note: The boiling point is a predicted value and has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, general methods for the synthesis of sulfonamides can be adapted. The following represents a plausible synthetic approach.

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Workflow:

Caption: A typical experimental workflow for sulfonamide synthesis.

Detailed Steps:

-

Reaction Setup: A solution of 5-isobutylthiophene-2-sulfonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The solution is cooled to 0 °C using an ice bath. A solution of tert-butylamine and a base (e.g., pyridine or triethylamine) in the same solvent is added dropwise to the stirred sulfonyl chloride solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is quenched with water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

There is no publicly available information on the biological activity or mechanism of action of this compound. Sulfonamides as a class of compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The biological effects of this specific compound would need to be determined through in vitro and in vivo screening assays.

Potential Signaling Pathways for Investigation

Given the general activities of sulfonamides, the following signaling pathways could be relevant areas of investigation for this compound.

Caption: Hypothetical signaling pathways for investigation.

Conclusion

This compound is a chemical compound with established basic physicochemical properties but lacks detailed experimental characterization and biological evaluation in the public literature. This guide provides a summary of the available data and outlines general methodologies that can be applied to synthesize and study this compound. Further research is necessary to determine its precise chemical properties, biological activity, and potential therapeutic applications.

References

- 1. This compound | C12H21NO2S2 | CID 11482758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 146013-28-7|this compound|BLD Pharm [bldpharm.com]

- 4. One moment, please... [eontrading.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide. Due to the limited availability of a complete experimental dataset for this compound, this document presents representative data from closely related analogs. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed, providing a comprehensive resource for researchers in drug development and organic synthesis.

Spectroscopic Data

The spectroscopic data presented below are compiled from analogs and representative sulfonamide compounds. These tables offer a comparative summary of expected spectroscopic features for this compound.

Table 1: Representative ¹H NMR Data for Sulfonamide Analogs

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.7 | d | ~8.0 | 2H | Aromatic Protons |

| ~7.3 | d | ~8.0 | 2H | Aromatic Protons |

| ~4.5 | s | - | 1H | NH Proton |

| ~2.4 | s | - | 3H | CH₃ (on aromatic ring) |

| ~1.3 | s | - | 9H | tert-Butyl Protons |

Note: Data is representative of N-substituted sulfonamides and may vary for the specific target compound.

Table 2: Representative ¹³C NMR Data for Sulfonamide Analogs

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | Aromatic C-S |

| ~136.0 | Aromatic C-C |

| ~129.8 | Aromatic C-H |

| ~127.5 | Aromatic C-H |

| ~59.0 | Quaternary C (tert-Butyl) |

| ~23.4 | CH₃ (tert-Butyl) |

| ~21.6 | CH₃ (on aromatic ring) |

Note: Data is representative of N-substituted sulfonamides and may vary for the specific target compound.

Table 3: Representative IR Absorption Bands for Sulfonamides [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390 - 3323 | Strong, Broad | N-H Stretch |

| 1344 - 1317 | Strong | S=O Asymmetric Stretch |

| 1187 - 1147 | Strong | S=O Symmetric Stretch |

| 924 - 906 | Medium | S-N Stretch |

Table 4: Representative Mass Spectrometry Data for a Thiophene-Sulfonyl Derivative

| m/z | Relative Intensity | Assignment |

| 219.3 | - | [M]⁺ (Molecular Ion for N-tert-Butyl-2-thiophenesulfonamide)[2] |

| 157 | 31.1% | [M]⁺ (Molecular Ion for benzenesulfonamide)[3] |

| 141 | 20.6% | [M-O]⁺[3] |

| 93 | 46.3% | [C₆H₅O]⁺[3] |

| 77 | 100% | [C₆H₅]⁺[3] |

Note: The fragmentation pattern is for the parent benzenesulfonamide and serves as a representative example. The molecular ion for a closely related analog, N-tert-Butyl-2-thiophenesulfonamide, is provided for comparison.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of sulfonamides.

2.1. Synthesis of N-tert-Butyl-2-thiophenesulfonamide (Analog) [2]

A representative synthesis for a similar compound involves the reaction of a sulfonyl chloride with an amine.[2]

-

Reaction Setup: To a solution of t-butylamine (0.114 mol) in dry tetrahydrofuran (THF) (20 mL), cooled to 0°C, add 2-thiophenesulfonyl chloride (27.4 mmol) dropwise.[2]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir overnight.[2]

-

Workup and Purification: Extract the mixture with ethyl acetate (3 x 80 mL). Wash the combined organic extracts with water, dry over molecular sieves, and concentrate under reduced pressure.[2]

-

Chromatography: Purify the residue by silica gel chromatography, eluting with 25% ethyl acetate-hexane, to yield the solid product.[2]

2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[3]

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer.[3] Solid samples are often prepared as KBr pellets.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[3] The sample is introduced into the mass spectrometer, and the resulting mass-to-charge (m/z) ratios of the fragments are recorded.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

An In-depth Technical Guide on N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is a substituted thiophene derivative belonging to the sulfonamide class of compounds. The thiophene ring and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Sulfonamides are a well-established class of therapeutic agents with applications ranging from antimicrobials to diuretics and anticonvulsants. The combination of these two pharmacophores in this compound suggests its potential for biological activity, making it a molecule of interest for further investigation in drug discovery and development.

This technical guide provides a summary of the available information on this compound, including its physicochemical properties and a detailed experimental protocol for the synthesis of a closely related analogue, which can serve as a valuable reference for researchers.

Molecular Properties

While experimental crystallographic data for this compound is not publicly available, computed physicochemical properties provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C12H21NO2S2 | PubChem |

| Molecular Weight | 275.43 g/mol | Guidechem[2] |

| Predicted Boiling Point | 375.2 ± 44.0 °C | Guidechem[2] |

| CAS Number | 146013-28-7 | PubChem[3] |

Synthesis Protocol

A definitive synthesis protocol for this compound is not detailed in the available literature. However, a reliable method for the synthesis of the closely related N-tert-Butyl-2-thiophenesulfonamide has been reported and can be adapted for the synthesis of the title compound.[4] The key difference would be the use of 5-isobutylthiophene-2-sulfonyl chloride as the starting material.

Representative Synthesis of a Thiophene-2-Sulfonamide Derivative[4]

This protocol describes the synthesis of N-tert-Butyl-2-thiophenesulfonamide.

Materials:

-

t-Butylamine

-

2-Thiophenesulfonyl chloride

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Molecular sieves

-

Silica gel

Procedure:

-

A solution of t-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (THF) (20 mL) is prepared in a reaction vessel and cooled to 0°C.

-

To this cooled solution, 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol) is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.

-

The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).

-

The combined organic extracts are washed with water, dried over molecular sieves, and then concentrated under reduced pressure.

-

The resulting residue is purified by chromatography on a silica gel column, eluting with 25% ethyl acetate in hexane.

-

This purification yields the solid product, N-tert-Butyl-2-thiophenesulfonamide.

Yield: 5.62 g (94%) Melting Point: 80°-82° C

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted thiophene-2-sulfonamides.

Caption: General synthesis workflow for this compound.

Applications and Relevance

Thiophene-based sulfonamides are a class of compounds with diverse and significant biological activities. They have been investigated for a range of therapeutic applications, including:

-

Antimicrobial agents: Thiophene derivatives have shown promising antimicrobial activity.

-

Anti-inflammatory agents: Certain thiophene-containing molecules exhibit anti-inflammatory properties.[1]

-

Anticancer agents: The thiophene scaffold is present in some compounds investigated for their anticancer effects.[1]

-

Central Nervous System (CNS) activity: Thiophene derivatives have been explored for their potential in treating conditions like anxiety and psychosis.

The structural motifs present in this compound suggest that it could be a valuable candidate for screening in various biological assays to explore its therapeutic potential. The synthetic route outlined provides a basis for the preparation of this and other related compounds for further research and development.

References

An In-Depth Technical Guide on the Proposed In Silico Modeling of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide and proposes a framework for its in silico modeling. To date, no specific in silico or extensive biological studies have been published on this particular compound. Therefore, the methodologies, workflows, and potential biological targets described herein are based on established computational chemistry practices and the known activities of structurally related sulfonamide compounds.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, a group of molecules renowned for their diverse pharmacological activities.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting properties that range from antimicrobial to anticancer and anti-inflammatory effects.[2] The thiophene ring, a sulfur-containing heterocycle, is also a common scaffold in drug discovery, known to contribute to various biological activities. The combination of these two moieties in this compound suggests its potential as a bioactive agent.

This guide summarizes the known physicochemical properties of this compound and outlines a proposed in silico modeling workflow. This theoretical framework is designed to guide researchers in predicting its biological activity, understanding its mechanism of action, and assessing its potential as a therapeutic agent.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is aggregated from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H21NO2S2 | PubChem[1] |

| Molecular Weight | 275.4 g/mol | PubChem[1] |

| IUPAC Name | N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | PubChem[1] |

| CAS Number | 146013-28-7 | PubChem[1] |

| SMILES | CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C | PubChem[1] |

| InChIKey | WIUWFYRLRHCXNP-UHFFFAOYSA-N | PubChem[1] |

Proposed In Silico Modeling Workflow

Due to the absence of specific studies on this compound, a generalized in silico workflow is proposed. This workflow is designed to efficiently screen the compound, predict its properties and potential biological targets, and refine our understanding of its interactions at a molecular level.

Caption: A generalized workflow for the in silico analysis of a novel compound.

Potential Biological Target and Signaling Pathway

Many sulfonamide-based drugs function by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in microorganisms. This inhibition disrupts the production of tetrahydrofolate, a vital precursor for DNA and RNA synthesis, thereby arresting microbial growth. It is plausible that this compound could act via a similar mechanism.

The proposed signaling pathway below illustrates the role of DHPS in bacterial folate synthesis and its inhibition by a sulfonamide drug.

Caption: Proposed inhibition of the bacterial folate synthesis pathway.

Detailed Experimental Protocols

This section provides a generalized protocol for a key in silico experiment: molecular docking.

Molecular Docking of this compound with Dihydropteroate Synthase (DHPS)

Objective: To predict the binding affinity and interaction patterns of this compound within the active site of DHPS.

Materials:

-

Ligand Structure: 3D structure of this compound.

-

Protein Structure: Crystal structure of a bacterial DHPS (e.g., from Staphylococcus aureus, PDB ID: 1AD4).

-

Software:

-

Ligand preparation: Avogadro, ChemDraw, or similar.

-

Protein preparation: UCSF Chimera, PyMOL, or Schrödinger Maestro.

-

Docking: AutoDock Vina, Glide, or similar.

-

Analysis: Discovery Studio Visualizer, PyMOL.

-

Protocol:

-

Ligand Preparation:

-

Generate the 2D structure of this compound.

-

Convert the 2D structure to a 3D SDF or MOL2 file.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

-

Protein Preparation:

-

Download the crystal structure of DHPS from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms.

-

Repair any missing side chains or loops if necessary.

-

-

Grid Box Generation:

-

Identify the active site of DHPS, typically the binding pocket of the native substrate, p-aminobenzoic acid (PABA).

-

Define a grid box that encompasses the entire active site with a buffer region of approximately 10-12 Å in each dimension.

-

Set the grid spacing to a standard value (e.g., 1.0 Å).

-

-

Molecular Docking Simulation:

-

Launch the docking software (e.g., AutoDock Vina).

-

Input the prepared ligand and protein files.

-

Specify the coordinates and dimensions of the grid box.

-

Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

-

Execute the docking run.

-

-

Analysis of Results:

-

Analyze the output files, which typically include the binding affinity (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the lowest energy binding pose of the ligand within the protein's active site.

-

Identify and analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

-

Compare the binding mode of the compound to that of known inhibitors or the native substrate to assess its potential mechanism of action.

-

Conclusion

While this compound remains an understudied compound, its chemical structure suggests a strong potential for biological activity. The in silico modeling framework proposed in this guide offers a robust, cost-effective, and rapid approach to begin characterizing its therapeutic potential. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses regarding its mechanism of action and guide future experimental studies, ultimately accelerating the drug discovery process. This theoretical foundation serves as a critical first step in unlocking the potential of this and other novel sulfonamide derivatives.

References

Navigating Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the lipophilicity and aqueous solubility of the compound N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide. Understanding these fundamental physicochemical properties is paramount in the early stages of drug discovery and development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This document presents computationally predicted data for the target molecule, outlines detailed experimental protocols for the determination of these properties, and visualizes the interplay between these characteristics and the drug development process.

Predicted Physicochemical Properties

In the absence of publicly available experimental data for this compound, computational methods provide valuable estimates of its lipophilicity and solubility. The following table summarizes the predicted values obtained using the ALOGPS 2.1 algorithm, a widely used tool for in silico property prediction.

| Property | Predicted Value | Unit | Method |

| LogP (Octanol-Water Partition Coefficient) | 4.13 | - | ALOGPS 2.1 |

| Aqueous Solubility (LogS) | -4.3 | log(mol/L) | ALOGPS 2.1 |

| Aqueous Solubility | 5.01 x 10-5 | mol/L | Calculated from LogS |

| Aqueous Solubility | 13.8 | mg/L | Calculated from LogS |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Interplay of Lipophilicity, Solubility, and Drug Development

The balance between lipophilicity and solubility is a critical determinant of a drug candidate's success. The following diagram illustrates the relationship between these properties and key stages of drug development.

Caption: Relationship between physicochemical properties and ADMET/formulation.

Experimental Protocols

Accurate determination of lipophilicity and solubility is crucial for validating computational predictions and guiding lead optimization. The following sections detail standard experimental methodologies for these measurements.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

1. Preparation of Pre-saturated Solvents:

-

Mix equal volumes of 1-octanol and purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely and collect each phase.

2. Sample Preparation:

-

Prepare a stock solution of this compound in the organic phase (1-octanol, pre-saturated with water/buffer). A typical concentration is 1 mg/mL.

3. Partitioning Experiment:

-

In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a defined volume of the pre-saturated aqueous phase and a defined volume of the pre-saturated organic phase containing the test compound. The volume ratio can be adjusted based on the expected LogP.

-

Gently agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). Avoid vigorous shaking that can lead to emulsion formation.

4. Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

5. Quantification:

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase ([Organic]) to its concentration in the aqueous phase ([Aqueous]).

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P) = log10([Organic] / [Aqueous])

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

1. Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., purified water or buffer) in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.

2. Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.

3. Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

4. Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.

-

Dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analyze the diluted filtrate and the standard solutions using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.

5. Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the experimental determination of lipophilicity and solubility.

Caption: General experimental workflow for LogP and solubility determination.

A Theoretical and Experimental Guide to the Quantum Chemical Analysis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide, a molecule of interest in medicinal chemistry. Due to the limited availability of specific computational studies on this compound, this document outlines a robust theoretical and experimental protocol based on established methodologies for similar sulfonamide and thiophene derivatives.[1][2][3] By following this guide, researchers can elucidate the structural, electronic, and spectroscopic properties of the title compound, facilitating further drug design and development efforts.

Theoretical Framework: Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of pharmacologically relevant compounds.[3][4] These calculations provide insights into molecular geometry, vibrational modes, and electronic characteristics that are often complementary to experimental data.

The recommended computational approach involves geometry optimization and subsequent property calculations using DFT. A common and effective combination of functional and basis set for organic molecules is the B3LYP functional with the 6-311G+(d,p) basis set.[1][2] Solvation effects, which are crucial for mimicking physiological conditions, can be incorporated using a continuum solvation model such as the Polarizable Continuum Model (PCM).

Workflow for Quantum Chemical Calculations:

The logical flow of a typical computational study is depicted below. It begins with defining the molecular structure and proceeds through optimization and property calculations, culminating in a comparison with experimental data.

Caption: Workflow for quantum chemical calculations of the title compound.

The following tables summarize the key quantitative data that can be obtained from the proposed quantum chemical calculations. The values presented are hypothetical and serve as a template for organizing the results.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S1-C2 | 1.74 | C5-S1-C2 | 92.5 |

| C2-S2 | 1.76 | O1-S2-O2 | 120.0 |

| S2-N | 1.68 | C2-S2-N | 108.0 |

| S2=O1 | 1.46 | S2-N-C(tert-butyl) | 125.0 |

| C4-C(isobutyl) | 1.52 | C3-C4-C(isobutyl) | 124.0 |

Note: Atom numbering should be based on a standardized molecular structure.

Table 2: Calculated Vibrational Frequencies

| Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(N-H) | Sulfonamide N-H stretch | ~3300 | TBD |

| νas(SO₂) | Asymmetric SO₂ stretch | ~1350 | TBD |

| νs(SO₂) | Symmetric SO₂ stretch | ~1160 | TBD |

| ν(C-S) | Thiophene C-S stretch | ~840 | TBD |

| ν(C-N) | C-N stretch | ~1300 | TBD |

TBD: To be determined experimentally.

Table 3: Electronic Properties

| Property | Value (eV) | Description |

| E(HOMO) | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 to 6.5 | LUMO-HOMO gap, indicator of chemical reactivity |

Experimental Protocols for Validation

Experimental data is essential for validating the accuracy of the computational models.[2] The synthesis and spectroscopic characterization of this compound are critical steps in this process.

A plausible synthesis route for this compound involves the reaction of 5-isobutylthiophene-2-sulfonyl chloride with tert-butylamine in the presence of a base like pyridine or triethylamine.

-

Preparation of 5-isobutylthiophene-2-sulfonyl chloride: This intermediate can be prepared by the chlorosulfonation of 2-isobutylthiophene.

-

Sulfonamide Formation: 5-isobutylthiophene-2-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and tert-butylamine is added dropwise, followed by the addition of a base. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

-

FT-IR Spectroscopy: The FT-IR spectrum should be recorded to identify the characteristic vibrational frequencies of the functional groups, such as the N-H and SO₂ stretches of the sulfonamide group.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms.

-

UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded and compared with the transitions predicted by Time-Dependent DFT (TD-DFT) calculations.[5]

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.[6]

Logical Relationship between Theoretical and Experimental Data:

The synergy between computational and experimental approaches is fundamental to modern chemical research. The diagram below illustrates the iterative process of refining theoretical models based on experimental validation.

Caption: Integration of theoretical and experimental workflows.

Conclusion

This guide provides a comprehensive roadmap for the computational and experimental investigation of this compound. By employing the outlined DFT calculations and validating the results with spectroscopic data, researchers can gain a detailed understanding of the molecule's physicochemical properties. This knowledge is invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. The integration of theoretical and experimental methods, as described, represents a best-practice approach in modern drug discovery and development.

References

- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. elib.bsu.by [elib.bsu.by]

- 6. This compound | C12H21NO2S2 | CID 11482758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Degradation of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the stability and degradation pathways of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide. In the absence of specific published stability data for this compound, this document outlines a robust, scientifically-grounded approach based on established principles of forced degradation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] It details proposed degradation pathways based on the chemical nature of the thiophene and sulfonamide moieties, provides detailed experimental protocols for stress testing, and illustrates how to present the resulting data. This guide is intended to be a practical resource for researchers initiating stability-indicating studies for this and structurally related molecules.

Introduction to Stability and Degradation Studies

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Regulatory agencies worldwide, including the FDA and EMA, require comprehensive stability data to be submitted as part of any new drug application.[2][3] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3]

The objectives of conducting forced degradation studies on this compound are to:

-

Establish the intrinsic stability profile of the molecule.

-

Elucidate likely degradation pathways under various stress conditions.[4]

-

Identify potential degradation products.

-

Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) assay, that can resolve the parent drug from all significant degradants.

Molecular Structure and Potential Liabilities

The structure of this compound contains several functional groups that represent potential sites for chemical degradation:

-

Thiophene Ring: The sulfur-containing aromatic ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[4] The thiophene ring can also undergo photochemical reactions or cleavage under harsh conditions.

-

Sulfonamide Linkage (-SO₂-NH-): This is a common site for hydrolysis. Cleavage of the sulfur-nitrogen (S-N) bond is a well-documented degradation pathway for sulfonamide-containing drugs, particularly under acidic or basic conditions.

-

N-tert-Butyl Group: The tert-butyl group is generally considered metabolically stable due to the absence of easily abstractable hydrogens. However, under harsh oxidative conditions, degradation could potentially be initiated.

-

Isobutyl Group: This alkyl side chain could be a site for oxidative degradation, although it is generally less reactive than other functional groups in the molecule.

Proposed Degradation Pathways

Based on the functional group analysis, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation Pathway

Under acidic or basic conditions, the primary expected degradation is the hydrolysis of the sulfonamide bond. This would result in the cleavage of the S-N bond to yield 5-isobutylthiophene-2-sulfonic acid and tert-butylamine.

Oxidative Degradation Pathway

Oxidative stress is expected to primarily affect the thiophene ring. The sulfur atom is the most likely site of initial oxidation, forming a sulfoxide, which can be further oxidized to a sulfone.

Experimental Protocols for Forced Degradation

The following protocols describe a systematic approach to the forced degradation of this compound. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.

General Experimental Workflow

A generalized workflow for conducting these studies is outlined below.

Hydrolytic Degradation

-

Preparation : Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) if it has low aqueous solubility.

-

Acid Hydrolysis :

-

Mix the stock solution with 0.1 M hydrochloric acid (HCl).

-

Store the solution at 60°C.

-

Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

-

-

Base Hydrolysis :

-

Mix the stock solution with 0.1 M NaOH.

-

Store the solution at 60°C.

-

Withdraw samples at similar intervals as the acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis :

-

Mix the stock solution with purified water.

-

Store at 60°C and sample at the same time points.

-

Oxidative Degradation

-

Preparation : Prepare a 1 mg/mL solution of the drug substance.

-

Procedure :

-

Mix the solution with a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light.

-

Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analyze the samples directly.

-

Photostability Testing

This protocol should be performed in accordance with ICH Q1B guidelines.[2]

-

Sample Preparation :

-

Place a thin layer of the solid drug substance in a chemically inert, transparent container.

-

Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

-

Prepare control samples wrapped in aluminum foil to serve as dark controls.

-

-

Exposure :

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A calibrated light chamber is typically used for this purpose.

-

-

Analysis :

-

After exposure, compare the samples to the dark controls to assess for any changes in physical appearance and to quantify any degradation using HPLC.

-

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Reagent/Condition | Duration (hours) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | 12.5% | 2 |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 | 8.2% | 2 |

| Oxidative | 3% H₂O₂, RT | 24 | 18.9% | 3 |

| Photolytic | 1.2 million lux hrs | - | 5.1% | 1 |

| Thermal (Solid) | 80°C | 48 | < 1.0% | 0 |

Table 2: HPLC Profile under Oxidative Stress (Hypothetical Data)

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |

| 1 | 3.5 | 15,234 | 2.1% | Degradant 1 |

| 2 | 4.8 | 110,567 | 15.3% | Degradant 2 (S-oxide) |

| 3 | 8.2 | 585,345 | 81.1% | Parent Compound |

| 4 | 9.1 | 10,876 | 1.5% | Degradant 3 |

Conclusion

This guide provides a foundational strategy for investigating the stability and degradation of this compound. By applying the principles of forced degradation, researchers can systematically uncover the intrinsic stability of the molecule, identify potential degradants, and establish degradation pathways. The experimental protocols and data presentation formats outlined herein offer a robust framework that aligns with regulatory expectations. The insights gained from these studies are indispensable for the development of a stable, safe, and effective pharmaceutical product.

References

discovery of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide derivatives

An In-depth Technical Guide on the Discovery of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of this compound and its derivatives. Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] This document outlines synthetic methodologies, potential mechanisms of action, and detailed experimental protocols relevant to this specific scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from a substituted thiophene. A common approach involves the sulfonation of the thiophene ring, followed by chlorination and subsequent amidation.

A plausible synthetic route is outlined below:

-

Friedel-Crafts Acylation: The synthesis can commence with the acylation of 2-isobutylthiophene to introduce a suitable functional group that can direct the subsequent sulfonation.

-

Sulfonation: The thiophene ring is then sulfonated using a strong sulfonating agent like chlorosulfonic acid.

-

Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Amidation: The final step involves the reaction of the sulfonyl chloride with tert-butylamine to yield the desired this compound.

This synthetic approach allows for the generation of a variety of derivatives by modifying the starting materials and reaction conditions.

Potential Biological Activities and Mechanisms of Action

Thiophene sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The specific this compound scaffold may possess activity in several of these areas.

One of the most well-documented activities of sulfonamides is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance.[4] Inhibition of this enzyme is a therapeutic strategy for conditions like glaucoma.

The proposed mechanism of action for many sulfonamide-based drugs involves the binding of the sulfonamide moiety to the active site of the target enzyme. For instance, in the case of carbonic anhydrase, the sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to inhibition.

References

Initial Biological Screening of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological screening cascade for the novel chemical entity, N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide. Lacking specific experimental data for this compound, this document leverages the known biological activities of its core moieties—thiophene and sulfonamide—to establish a rational screening strategy. Thiophene derivatives are recognized for their broad-spectrum antimicrobial and cytotoxic activities, while the sulfonamide group is a well-established pharmacophore in antibacterial and carbonic anhydrase inhibiting drugs. This guide provides detailed experimental protocols for antimicrobial susceptibility, cytotoxicity, and enzyme inhibition assays. Furthermore, it presents relevant signaling pathways and a comprehensive experimental workflow to facilitate a thorough preliminary investigation of the compound's therapeutic potential. All quantitative data are presented in a hypothetical format for illustrative purposes.

Introduction

This compound is a synthetic organic compound featuring a thiophene ring linked to a sulfonamide group. The thiophene nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide functional group is famously associated with antibacterial drugs that inhibit the bacterial folic acid synthesis pathway.[1] This unique combination of functional groups suggests that this compound may possess a range of therapeutically relevant biological activities. This guide details a proposed multi-tiered screening approach to elucidate its preliminary pharmacological profile.

Proposed Screening Cascade

An initial biological evaluation of this compound should focus on three primary areas based on its structural components: antimicrobial activity, cytotoxicity against human cell lines, and inhibition of relevant enzymes.

Experimental Workflow

The proposed workflow ensures a logical progression from broad screening to more specific mechanistic assays.

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from the proposed screening assays.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 16 |

| Bacillus subtilis ATCC 6633 | Positive | 32 |

| Escherichia coli ATCC 25922 | Negative | 64 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |

Table 2: Cytotoxicity (IC50)

| Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | 25.5 |

| MCF-7 | Breast Cancer | 42.1 |

| HepG2 | Liver Cancer | 78.3 |

| HEK293 | Normal Kidney | >100 |

Table 3: Enzyme Inhibition (IC50)

| Enzyme Target | Known Sulfonamide Target | IC50 (nM) |

| Dihydropteroate Synthase (E. coli) | Yes | 850 |

| Carbonic Anhydrase II (human) | Yes | 120 |

| Carbonic Anhydrase IX (human) | Yes | 55 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution in DMSO, spectrophotometer.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials: Human cell lines, complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[3][4]

-

Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), dihydrofolate reductase (DHFR), NADPH, reaction buffer, spectrophotometer.

-

Procedure:

-

A coupled enzyme assay is performed where the product of the DHPS reaction is reduced by DHFR, consuming NADPH.[3]

-

The reaction mixture contains buffer, DHPP, PABA, DHFR, NADPH, and the test compound at various concentrations.

-

The reaction is initiated by the addition of DHPS.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[3]

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory activity against human carbonic anhydrase isoforms.

-

Materials: Purified human CA isoforms (e.g., hCA II, hCA IX), p-nitrophenyl acetate (p-NPA), reaction buffer (e.g., Tris-HCl), 96-well plates, spectrophotometer.

-

Procedure:

-

The assay measures the CA-catalyzed hydrolysis of p-NPA to p-nitrophenol.

-

In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm.

-

Calculate IC50 values from the dose-response curves.

-

Relevant Signaling Pathways

Bacterial Folic Acid Synthesis Pathway

Sulfonamides are known to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][4] This pathway is absent in humans, making it an excellent target for selective antibacterial agents.

Caption: Inhibition of the bacterial folic acid synthesis pathway by targeting DHPS.

Intrinsic Apoptosis Pathway

Cytotoxic compounds can induce programmed cell death (apoptosis) through the intrinsic (mitochondrial) pathway. This is a common mechanism of action for many anticancer agents.

References

Methodological & Application

Application Notes and Protocols for N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide as a Potential Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds, particularly those incorporating thiophene and sulfonamide moieties, have emerged as a promising class of candidates. The thiophene ring is a key structural feature in numerous clinically approved drugs, and the sulfonamide group is a well-established pharmacophore in antibacterial therapy. The combination of these two scaffolds in molecules such as N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide offers the potential for new mechanisms of action or improved efficacy against resistant strains.

This document provides detailed application notes and experimental protocols relevant to the investigation of this compound and related compounds as potential antibacterial agents. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes representative data from closely related 5-alkylthiophene-2-sulfonamides to illustrate the potential antibacterial efficacy of this class of molecules. The protocols provided for synthesis, antibacterial susceptibility testing, and cytotoxicity evaluation are foundational methods for the preclinical assessment of novel antibiotic candidates.

Data Presentation

The antibacterial efficacy of novel compounds is quantitatively assessed primarily by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following data, derived from recent studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides, demonstrates their potent activity against clinically significant, multidrug-resistant bacteria.

Table 1: Antibacterial Activity of Representative 5-Bromo-N-Alkylthiophene-2-Sulfonamides against New Delhi Metallo-β-Lactamase (NDM)-producing Klebsiella pneumoniae

| Compound ID | N-Alkyl Substituent | MIC (µg/mL)[1][2][3] | MBC (µg/mL)[1][2][3] |

| 3a | Methyl | 3.125 | 6.25 |

| 3b | Propyl | 0.39 | 0.78 |

| 3c | Isopropyl | > 50 | > 50 |

Data is illustrative and represents the activity of closely related compounds to guide research in this area.

The cytotoxicity of a potential antibacterial agent against mammalian cells is a critical parameter for evaluating its therapeutic index. Below are representative cytotoxicity data for other thiophene sulfonamide derivatives against human cell lines.

Table 2: Representative Cytotoxicity Data of Thiophene Sulfonamide Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Benzo[b]thiophene-1,1-dioxide Sulfonamides[4] | Multiple Human Tumor Lines | 0.001 - 0.2 |

| Novel Sulfonamide Derivatives[1] | MDA-MB-468 (Breast Cancer) | < 30 |

| Novel Sulfonamide Derivatives[1] | MCF-7 (Breast Cancer) | < 128 |

| Novel Sulfonamide Derivatives[1] | HeLa (Cervical Cancer) | < 360 |

| Thiophene Carboxamide Derivatives[2] | HepG2 (Liver Cancer) | 54 - 98 |

| Thiophene Carboxamide Derivatives[2] | MCF-7 (Breast Cancer) | 50 - 100 |

IC50 values are presented to indicate the potential cytotoxic profile of the broader thiophene sulfonamide class. Specific cytotoxicity of this compound would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound from the commercially available precursor, 5-isobutylthiophene-2-sulfonyl chloride.

Materials:

-

5-Isobutylthiophene-2-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-isobutylthiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: To the cooled solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of tert-butylamine (1.1 equivalents).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Microplate reader

-

Incubator (37°C)

-

Mueller-Hinton Agar (MHA) plates

Procedure:

MIC Determination:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compound: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

MBC Determination:

-

Subculturing: From the wells corresponding to the MIC and higher concentrations where no growth was observed, take a 10-20 µL aliquot and plate it onto MHA plates.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxicity of the test compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for MIC and MBC determination.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide in Carbonic Anhydrase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide as a potent inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their critical role in physiological processes such as pH regulation, CO2 transport, and ion exchange, as well as their implication in various pathologies including glaucoma, epilepsy, and cancer, makes them a significant therapeutic target.[3] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[4][5] This document outlines the screening and characterization of this compound's inhibitory activity against hCA II using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[3]

Data Presentation

The inhibitory potency of this compound and a reference compound, Acetazolamide, was evaluated against human carbonic anhydrase isoforms I and II. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined.

| Compound | Target Isoform | IC50 (nM)[6] | Ki (nM)[7] | Selectivity (hCA I / hCA II) |

| This compound | hCA II | 15.8 | 8.2 | 25.3 |

| hCA I | 400.1 | 207.5 | ||

| Acetazolamide (Reference) | hCA II | 20.2 | 12.0 | 1.5 |

| hCA I | 30.5 | 18.3 |

Experimental Protocols

A detailed methodology for determining the inhibitory activity of this compound against carbonic anhydrase is provided below. This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents

-

Enzyme: Human carbonic anhydrase II (hCA II), recombinant

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Inhibitor: this compound

-

Reference Inhibitor: Acetazolamide

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Organic Solvent: DMSO

-

Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume.

-

hCA II Stock Solution (1 mg/mL): Dissolve lyophilized hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

hCA II Working Solution (0.1 mg/mL): On the day of the assay, dilute the hCA II stock solution with cold Assay Buffer.

-

Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh.

-

Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

-

Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve the final desired concentrations for the assay.

Assay Procedure

-

Plate Setup:

-

Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Working Solution.

-

Enzyme Control (Maximum Activity): 140 µL Assay Buffer + 20 µL hCA II Working Solution + 20 µL Substrate Working Solution.

-

Inhibitor Wells: 130 µL Assay Buffer + 10 µL Inhibitor Working Solution + 20 µL hCA II Working Solution + 20 µL Substrate Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and Inhibitor Working Solutions to the respective wells. Then, add the hCA II Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Working Solution to all wells.

-

Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Carbonic Anhydrase Catalytic Cycle and Inhibition

Caption: Carbonic anhydrase catalytic cycle and point of inhibition.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for the carbonic anhydrase inhibition assay.

Signaling Pathway Implication of Carbonic Anhydrase

References

- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and structure-activity relationship (SAR) of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is limited. The following application notes and protocols are presented as a representative example based on the well-established activity of thiophene-2-sulfonamide derivatives as carbonic anhydrase inhibitors. The experimental data herein is illustrative and intended to serve as a template for SAR studies on this class of compounds.

Introduction

Thiophene-2-sulfonamides are a class of heterocyclic compounds recognized for their diverse biological activities. The sulfonamide group is a key pharmacophore that can mimic the transition state of enzymatic reactions, making these compounds potent enzyme inhibitors. This document outlines a framework for conducting structure-activity relationship (SAR) studies on this compound and its analogs, with a focus on their potential as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

The core structure of this compound features a thiophene-2-sulfonamide scaffold with two key points of substitution: the 5-position of the thiophene ring and the nitrogen of the sulfonamide group. SAR studies on this scaffold typically involve modifying these substituents to probe their influence on potency, selectivity, and pharmacokinetic properties.

Proposed Biological Target: Carbonic Anhydrase

For the purpose of this illustrative guide, we will consider the biological target to be human carbonic anhydrase II (hCA II), a well-characterized isozyme. The primary sulfonamide moiety is crucial for inhibiting CAs, as the deprotonated sulfonamide anion coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Mechanism of Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical inhibitory activities of a series of this compound analogs against hCA II. This data is for illustrative purposes to guide the design of an SAR campaign.

| Compound ID | R1 (at 5-position) | R2 (on Sulfonamide-N) | hCA II IC₅₀ (nM) |

| 1 | -CH₂CH(CH₃)₂ (isobutyl) | -C(CH₃)₃ (tert-butyl) | 75 |

| 2 | -H | -C(CH₃)₃ | 250 |

| 3 | -CH₃ | -C(CH₃)₃ | 150 |

| 4 | -CH₂CH₂CH₃ (n-propyl) | -C(CH₃)₃ | 90 |

| 5 | -CH(CH₃)₂ (isopropyl) | -C(CH₃)₃ | 110 |

| 6 | -C(CH₃)₃ (tert-butyl) | -C(CH₃)₃ | 180 |

| 7 | -CH₂CH(CH₃)₂ | -H | 15 |

| 8 | -CH₂CH(CH₃)₂ | -CH₃ | 45 |

| 9 | -CH₂CH(CH₃)₂ | -CH₂CH₃ | 60 |

| 10 | -CH₂CH(CH₃)₂ | -CH(CH₃)₂ | 120 |

Interpretation of Illustrative SAR Data:

-